1,2,5,7-Tetramethyl-1H-benzo[d]imidazole
Description
Overview of Benzimidazole (B57391) Heterocycles in Organic Chemistry
Benzimidazole is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to an imidazole (B134444) ring. This core structure is a key pharmacophore in a wide array of medicinally important compounds. Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The versatility of the benzimidazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.
Historical Context of Benzimidazole Synthesis and Research
The synthesis of benzimidazole was first reported in 1872. A common and enduring method for its preparation is the condensation of o-phenylenediamine (B120857) with carboxylic acids or their derivatives, a reaction that has been refined over the years with the use of various catalysts and reaction conditions to improve yields and simplify procedures. chemicalbook.com The discovery that the 5,6-dimethyl-1H-benzo[d]imidazole unit is a key component of vitamin B12 spurred significant interest in this class of compounds, leading to extensive research into their synthesis and biological functions. nih.gov
Unique Structural Features and Electronic Properties of Tetramethylated Benzimidazoles
The introduction of four methyl groups at the 1, 2, 5, and 7 positions of the benzimidazole core in 1,2,5,7-Tetramethyl-1H-benzo[d]imidazole is expected to significantly influence its structural and electronic characteristics. Methyl groups are known to be electron-donating through inductive and hyperconjugation effects. The presence of these groups on both the benzene and imidazole rings would increase the electron density of the aromatic system.
Interactive Data Table: Predicted Physicochemical Properties
| Property | Predicted Value/Effect | Rationale |
| Molecular Weight | 188.26 g/mol | Calculated from the molecular formula C12H16N2. |
| Lipophilicity (logP) | Increased | Addition of four nonpolar methyl groups. |
| Hydrogen Bond Donor | 0 | N1 position is methylated. |
| Hydrogen Bond Acceptor | 1 (N3) | The lone pair on the N3 nitrogen. |
| Electron Density | Increased | Electron-donating effect of four methyl groups. |
Research Landscape and Potential Areas of Exploration for this compound
Currently, there is a notable lack of specific research focused on this compound in the public domain. The majority of research on methylated benzimidazoles has centered on 5,6-dimethylbenzimidazole (B1208971) due to its biological relevance. However, the unique substitution pattern of the 1,2,5,7-tetramethyl isomer presents several intriguing avenues for future investigation.
Potential Research Areas:
Synthesis and Characterization: The development of an efficient and selective synthesis for this specific isomer would be the first crucial step. This would be followed by a thorough characterization using modern spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and single-crystal X-ray diffraction to confirm its structure and provide valuable data for computational modeling. nih.govresearchgate.net
Pharmacological Screening: Given the broad biological activities of benzimidazole derivatives, this compound could be screened for a variety of therapeutic applications, including as an anticancer, antimicrobial, or anti-inflammatory agent. The increased lipophilicity due to the methyl groups might enhance its cell membrane permeability and bioavailability.
Materials Science: The electron-rich nature of this molecule could make it a candidate for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Coordination Chemistry: The N3 nitrogen atom with its lone pair of electrons makes this compound a potential ligand for the formation of metal complexes. These complexes could exhibit interesting catalytic or magnetic properties.
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1,2,5,7-tetramethylbenzimidazole |
InChI |
InChI=1S/C11H14N2/c1-7-5-8(2)11-10(6-7)12-9(3)13(11)4/h5-6H,1-4H3 |
InChI Key |
OZTOEUHRMDRRSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(N2C)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Pathways to 1,2,5,7 Tetramethyl 1h Benzo D Imidazole
Classical Synthesis Approaches for Benzimidazoles
The foundational methods for benzimidazole (B57391) synthesis have been established for over a century and continue to be relevant in contemporary organic synthesis. These classical routes typically involve the condensation of an o-phenylenediamine (B120857) derivative with a suitable one-carbon synthon. For the synthesis of 1,2,5,7-Tetramethyl-1H-benzo[d]imidazole, the key precursor is 4,6-dimethyl-1,2-phenylenediamine.
Phillips-Ladenburg Reaction and its Variants
The Phillips-Ladenburg reaction is a widely employed method for the synthesis of 2-alkyl- and 2-arylbenzimidazoles, involving the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and often at elevated temperatures. colab.wsresearchgate.netresearchgate.net In the context of synthesizing this compound, this would involve the reaction of 4,6-dimethyl-1,2-phenylenediamine with acetic acid.
The reaction typically proceeds by heating the reactants in the presence of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid, which catalyzes the cyclodehydration. researchgate.netdergipark.org.tr The use of polyphosphoric acid (PPA) is also a common variant, serving as both a catalyst and a dehydrating agent. The high temperatures required for this reaction can sometimes lead to side products, but it remains a straightforward and cost-effective method.
A plausible reaction scheme for the synthesis of the target molecule via the Phillips-Ladenburg reaction is depicted below:
Reactants: 4,6-dimethyl-1,2-phenylenediamine and Acetic Acid
Conditions: Typically refluxing in 4M HCl or heating with PPA.
Product: this compound (after N-methylation of the resulting 2,5,7-trimethyl-1H-benzo[d]imidazole)
It is important to note that the initial product of this reaction would be 2,5,7-trimethyl-1H-benzo[d]imidazole. A subsequent N-methylation step would be required to obtain the final target compound.
Weidenhagen Reaction and Related Condensation Methods
The Weidenhagen reaction offers an alternative classical route, utilizing an aldehyde instead of a carboxylic acid for the condensation with an o-phenylenediamine. researchgate.net For the synthesis of a 2-methylbenzimidazole (B154957) derivative, acetaldehyde (B116499) would be the appropriate aldehyde. This reaction is often carried out in the presence of an oxidizing agent, such as copper(II) acetate, to facilitate the final aromatization step. nih.govnih.gov
The reaction mechanism is believed to involve the initial formation of a Schiff base between the o-phenylenediamine and the aldehyde, followed by cyclization and subsequent oxidation to the benzimidazole. The choice of solvent and oxidizing agent can significantly influence the reaction yield and purity of the product.
| Reactant 1 | Reactant 2 | Catalyst/Oxidant | Product Precursor |
| 4,6-dimethyl-1,2-phenylenediamine | Acetaldehyde | Copper(II) Acetate | 2,5,7-trimethyl-1H-benzo[d]imidazole |
| 4,6-dimethyl-1,2-phenylenediamine | Acetaldehyde | Nitrobenzene | 2,5,7-trimethyl-1H-benzo[d]imidazole |
| 4,6-dimethyl-1,2-phenylenediamine | Acetaldehyde | Air (Oxygen) | 2,5,7-trimethyl-1H-benzo[d]imidazole |
As with the Phillips-Ladenburg reaction, the Weidenhagen synthesis would yield 2,5,7-trimethyl-1H-benzo[d]imidazole, which would then require N-methylation.
Cyclocondensation of 1,2-Diaminobenzenes with Carboxylic Acids or Aldehydes
This subsection encompasses the broader principle of cyclocondensation reactions that are fundamental to benzimidazole synthesis. rsc.orgresearchgate.netrsc.org The reaction of a 1,2-diaminobenzene with a carboxylic acid or an aldehyde is a versatile strategy. For the specific target, this compound, the key starting material is 4,6-dimethyl-1,2-phenylenediamine.
The condensation with acetic acid or its derivatives (like acetic anhydride (B1165640) or acetyl chloride) is a common practice. nih.gov The reaction conditions can be varied, from heating in acidic media to the use of milder catalysts. The general transformation is robust and tolerates a range of substituents on the benzene (B151609) ring of the diamine.
Modern and Green Chemistry Approaches in Benzimidazole Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methodologies. These modern approaches often offer advantages such as shorter reaction times, higher yields, and the avoidance of harsh reagents and solvents.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times and improving yields. eurekaselect.com The synthesis of benzimidazoles is well-suited to microwave-assisted techniques. The condensation of o-phenylenediamines with carboxylic acids or aldehydes can be significantly accelerated under microwave irradiation, often in the absence of a solvent or on a solid support. dergipark.org.trnih.govresearchgate.netmdpi.com
For the synthesis of the target molecule, a mixture of 4,6-dimethyl-1,2-phenylenediamine and acetic acid could be subjected to microwave irradiation, potentially in the presence of a catalytic amount of acid. This approach offers a greener alternative to conventional heating methods, with the potential for rapid and efficient synthesis. researchgate.net
| Method | Reactants | Conditions | Advantages |
| Microwave-assisted | 4,6-dimethyl-1,2-phenylenediamine, Acetic Acid | Microwave irradiation, catalyst (optional) | Rapid reaction times, higher yields, cleaner reactions |
| Conventional Heating | 4,6-dimethyl-1,2-phenylenediamine, Acetic Acid | Reflux in acid | Simple setup, established method |
Catalyst-Mediated Reactions (e.g., ZnO Nanoparticles, Lanthanum Chloride)
The use of heterogeneous and reusable catalysts is a key principle of green chemistry. In the context of benzimidazole synthesis, several catalysts have been shown to be highly effective.
ZnO Nanoparticles: Zinc oxide nanoparticles (ZnO-NPs) have been demonstrated as an efficient and recyclable catalyst for the synthesis of 2-substituted benzimidazoles from the condensation of o-phenylenediamines and aldehydes. semanticscholar.orgnih.govijarsct.co.in The reaction is typically carried out under mild conditions, often at room temperature or with gentle heating, and the catalyst can be easily recovered and reused. researchgate.netresearchgate.net The large surface area and high catalytic activity of ZnO nanoparticles contribute to their effectiveness. semanticscholar.org
Lanthanum Chloride: Lanthanum chloride (LaCl₃) is another effective Lewis acid catalyst for the one-pot synthesis of benzimidazole derivatives from o-phenylenediamines and aldehydes. researchgate.net This method is characterized by mild reaction conditions, often at room temperature, and good to excellent yields. nih.gov The use of lanthanum chloride offers a more environmentally benign alternative to traditional strong acid catalysts.
| Catalyst | Reactant 1 | Reactant 2 | Solvent | Key Advantages |
| ZnO Nanoparticles | 4,6-dimethyl-1,2-phenylenediamine | Acetaldehyde | Ethanol | High efficiency, reusability, mild conditions |
| Lanthanum Chloride | 4,6-dimethyl-1,2-phenylenediamine | Acetaldehyde | Acetonitrile (B52724) | Mild conditions, good yields, simple work-up |
These modern catalytic methods provide attractive alternatives to the classical approaches, aligning with the principles of green chemistry by offering milder reaction conditions, reduced waste, and the potential for catalyst recycling.
Solvent-Free Conditions
The synthesis of substituted benzimidazoles under solvent-free conditions represents a significant advancement in green chemistry, offering benefits such as reduced environmental impact, lower costs, and often, shorter reaction times and higher yields. chemmethod.comrsc.org Microwave irradiation is a prominent technique in this area, frequently combined with solid catalysts to facilitate the condensation reaction between o-phenylenediamines and aldehydes or other carbonyl compounds. mdpi.comtandfonline.com
For the synthesis of a precursor to this compound, one might envision the reaction of 3,5-dimethyl-1,2-phenylenediamine with an appropriate acetylating agent under solvent-free, microwave-assisted conditions. Various catalysts have been shown to be effective for similar transformations, including zeolites, erbium triflate (Er(OTf)₃), and p-toluenesulfonic acid. mdpi.comtandfonline.comnih.gov For instance, the use of Montmorillonite K10 clay (MK10) under microwave irradiation has been successful in producing 1,2-disubstituted benzimidazoles with high yields. mdpi.com Another approach involves grinding the reactants together, a mechanochemical method that can also be catalyzed by solid acids. rsc.org These methods avoid the use of hazardous solvents and simplify product work-up. chemmethod.com
While direct synthesis of the tetramethylated compound in one pot is complex, these solvent-free methods are highly applicable for creating the core 2,5,7-trimethyl-1H-benzo[d]imidazole structure, which can then undergo subsequent regioselective N-methylation.
Table 1: Examples of Solvent-Free Synthesis of Substituted Benzimidazoles This table presents data for analogous benzimidazole syntheses to illustrate the principles of the described methodologies.
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| o-phenylenediamine, Benzaldehyde (1:2) | MK10 (20 wt%), MW, 60°C | 1-Benzyl-2-phenyl-benzimidazole | 98.5 | mdpi.com |
| N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)₃ (1 mol%), MW | 1,2-Diphenyl-1H-benzo[d]imidazole | 99 | mdpi.com |
| 4-methyl-1,2-phenylenediamine, Aromatic carboxylic acids | Zeolite, MW | 2-Aryl-5-methylbenzimidazoles | 26-97 | tandfonline.com |
| o-phenylenediamines, Aldehydes | p-Toluenesulfonic acid, Grinding | 1,2-Disubstituted benzimidazoles | High | nih.gov |
Electrochemical Synthesis Methods
Electrochemical synthesis offers a powerful and environmentally friendly alternative to traditional chemical methods, often avoiding the need for harsh oxidizing or reducing agents. acs.org The synthesis of benzimidazole derivatives can be achieved through electrochemical dehydrogenative amination, providing a novel route to 1,2-disubstituted benzimidazoles without the use of transition metals or chemical oxidants. acs.orgnih.gov This method typically involves the anodic oxidation of N-substituted o-phenylenediamines in an undivided electrolytic cell. researchgate.net
Applying this to this compound would likely involve a multi-step process where the core ring system is first constructed electrochemically, followed by methylation. The key advantage of electrosynthesis lies in its high degree of control over reaction conditions and its ability to generate reactive intermediates in situ, potentially enabling transformations that are difficult to achieve with conventional reagents. rsc.org
Table 2: Electrochemical Synthesis of Benzimidazole Derivatives This table presents data for analogous benzimidazole syntheses to illustrate the principles of the described methodologies.
| Substrate | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N¹,N¹-Dibenzylbenzene-1,2-diamine | Constant current (5 mA), nBu₄NPF₆ in MeCN | 1-Benzyl-2-phenyl-1H-benzo[d]imidazole | 85 | acs.org |
| N-Substituted o-phenylenediamines, Isothiocyanates | NaI (mediator), Pt electrode, constant current (15 mA) | N-Substituted 2-aminobenzimidazoles | up to 98 | acs.org |
Regioselective Alkylation and Methylation Strategies to Achieve Tetramethylation
Achieving the specific 1,2,5,7-tetramethyl substitution pattern hinges on controlling the regioselectivity of methylation, particularly at the N-1 position of the imidazole (B134444) ring. Once the 2,5,7-trimethyl-1H-benzo[d]imidazole precursor is synthesized, the final methylation step presents a challenge, as alkylation can occur at either the N-1 or N-3 (which is equivalent to N-1 in the unsubstituted ring but not in a substituted one before tautomerization) position.
Research has focused on developing highly regioselective N-methylation methods that can target the more sterically hindered nitrogen atom, which is often required for synthesizing specific isomers. nih.govacs.org One successful strategy involves a two-enzyme cascade of SAM-dependent transferases for the selective methylation of substituted benzimidazoles. researchgate.net While biocatalytic, this highlights the subtlety required to control regioselectivity.
In chemical synthesis, the choice of base, solvent, and alkylating agent can significantly influence the N1/N3 alkylation ratio. For many heterocyclic systems, it has been shown that different reaction conditions can favor one isomer over the other. beilstein-journals.org For the final step in synthesizing this compound, a method that favors methylation at the N-1 position, which is flanked by a methyl group at the C-7 position, would be required. Methodologies developed for the regioselective N-alkylation of similarly substituted (benz)imidazoles often involve mild reaction conditions and can tolerate a wide range of functional groups, providing a pathway to the desired, sterically more hindered product. nih.govacs.org
Challenges and Innovations in the Synthesis of Highly Substituted Benzimidazoles
The synthesis of highly substituted benzimidazoles like this compound is accompanied by several challenges. A primary difficulty is controlling the regiochemistry of substitution on the benzene ring, which dictates the initial placement of the methyl groups. This requires starting materials that are either commercially available with the correct substitution pattern or can be synthesized through multi-step sequences.
A second major challenge is managing the regioselectivity of N-alkylation on the imidazole ring, as discussed previously. Steric hindrance from existing substituents can deactivate certain positions or lead to mixtures of isomers that are difficult to separate. nih.govacs.org Furthermore, the development of synthetic routes that are both efficient and environmentally benign remains a constant goal. mdpi.com
Innovations in this field are addressing these challenges directly. The use of microwave-assisted, solvent-free reactions is a significant step towards greener and more efficient synthesis. mdpi.comtandfonline.com The development of novel catalytic systems, including nanocomposites and reusable solid acids, allows for milder reaction conditions and easier product purification. rsc.orgnih.gov Electrochemical methods represent a frontier in the synthesis of complex heterocycles, offering unique reactivity and avoiding bulk chemical reagents. researchgate.net Moreover, advanced strategies in catalysis, such as copper-catalyzed C-H alkylation, are emerging that could potentially allow for the direct and selective functionalization of the benzimidazole core, reversing inherent selectivity patterns and providing new avenues to previously inaccessible substituted derivatives. mit.edu
Reactivity and Reaction Mechanisms of 1,2,5,7 Tetramethyl 1h Benzo D Imidazole
Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring
The benzene ring of 1,2,5,7-Tetramethyl-1H-benzo[d]imidazole is highly activated towards electrophilic aromatic substitution due to the presence of four electron-donating methyl groups. These substituents increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. The directing effect of the methyl groups is ortho- and para-directing. However, in this specific molecule, all the available positions on the benzene ring (positions 4 and 6) are sterically hindered by the adjacent methyl groups and the fused imidazole (B134444) ring.
Electrophilic substitution reactions such as nitration and halogenation on substituted benzimidazoles have been studied. For instance, the mononitration of 2-alkyl-5(6)-chloro- (or methyl-) benzimidazoles has been shown to introduce the nitro group at the 6 (or 5) position researchgate.net. Similarly, halogenation of 2-alkyl-5(6)-chloro(or methyl)benzimidazoles occurs at the 6(5) position, and subsequent nitration leads to the corresponding 7(4)-nitrobenzimidazoles semanticscholar.org.
For this compound, the positions 4 and 6 are the only available sites for substitution. The directing effects of the four methyl groups and the imidazole ring would likely lead to a mixture of products, with the precise regioselectivity being influenced by the specific electrophile and reaction conditions. Theoretical analysis and experimental verification of electrophilic aromatic bromination have shown that π-donor substituents direct the reaction preferentially to the para and ortho positions nih.gov. Given the steric hindrance around positions 4 and 6 in the target molecule, electrophilic substitution would likely require forcing conditions and may result in a mixture of isomers.
Nucleophilic Reactions at the Imidazole Nitrogen
The imidazole ring of this compound contains a nucleophilic nitrogen atom at position 3. This nitrogen possesses a lone pair of electrons that can readily attack electrophiles. N-alkylation is a common reaction for imidazoles and benzimidazoles. The kinetics of the reactions of various imidazoles and benzimidazoles with benzhydrylium ions have been studied to determine their nucleophilicity rsc.org. These studies indicate that benzimidazoles are significantly nucleophilic rsc.org.
In the case of this compound, the nitrogen at position 1 is already substituted with a methyl group. Therefore, any further nucleophilic reaction would occur at the N-3 position. This reaction would result in the formation of a benzimidazolium salt. The steric hindrance from the methyl group at position 2 and the methyl group at position 7 on the benzene ring could potentially influence the rate of nucleophilic attack at N-3.
Protonation and Acid-Base Properties of the Imidazole Moiety
Benzimidazoles are amphoteric compounds, meaning they can act as both acids and bases wikipedia.org. The nitrogen atom at position 3 is basic and can be protonated to form a benzimidazolium cation. The pKa of the conjugate acid of benzimidazole (B57391) is approximately 5.6 wikipedia.org. The presence of electron-donating methyl groups on both the benzene and imidazole rings of this compound is expected to increase the electron density on the N-3 nitrogen, thereby increasing its basicity and the pKa of its conjugate acid compared to unsubstituted benzimidazole. For instance, the pKa of 5-methylbenzimidazole has been reported nih.gov.
Conversely, the N-H proton in unsubstituted benzimidazoles is weakly acidic, with a pKa of about 12.8 wikipedia.org. In this compound, the nitrogen at position 1 is methylated, so it does not have an acidic proton. Therefore, this specific compound primarily exhibits basic properties. The Lewis basicity of benzimidazoles has been investigated through their reactions with benzhydrylium ions rsc.orgresearchgate.net.
Below is a table summarizing the expected acid-base properties:
| Property | Expected Behavior for this compound |
| Basicity | The N-3 atom is basic and readily undergoes protonation. The methyl groups are expected to enhance this basicity. |
| Acidity | The N-1 position is methylated, so the compound lacks the acidic N-H proton found in unsubstituted benzimidazoles. |
Functionalization at Methyl Positions and Ring Annulation Strategies
The four methyl groups on the benzene ring and the two on the imidazole ring of this compound offer sites for further functionalization. One common method for functionalizing methyl groups on aromatic rings is through free-radical halogenation wikipedia.org. This type of reaction is typically initiated by UV light and can lead to the substitution of one or more hydrogen atoms on the methyl group with a halogen, such as chlorine or bromine wikipedia.orgdocbrown.infoyoutube.comyoutube.com. The resulting benzylic halides are versatile intermediates for further synthetic transformations.
Oxidation of the methyl groups is another potential functionalization pathway. For example, oxidation of 2-methylbenzimidazole (B154957) with selenium dioxide can yield the corresponding hydroxymethyl derivative youtube.com.
Ring annulation strategies could involve the functionalized methyl groups. For instance, if a methyl group is converted to a chloromethyl group, it can then participate in cyclization reactions to form fused ring systems. While there are reports on the synthesis of ring-fused benzimidazoles, these often involve building the fused ring onto a pre-existing benzimidazole core through various cyclization strategies nih.gov.
Rearrangement Reactions and Transformations (e.g., 1,5-Benzodiazepine Rearrangement)
A significant reaction related to the benzimidazole scaffold is the rearrangement of 1,5-benzodiazepines. Several studies have reported that 1,5-benzodiazepine-2,4-diones can undergo rearrangement to form benzimidazolone derivatives under certain conditions researchgate.net. For example, the rearrangement of 7-chloro-1,5-dibenzyl-1,5-benzodiazepine-2,4-dione to a 5-chloro-1,3-dibenzyl-benzimidazol-2-one has been observed during alkylation reactions in the presence of a base researchgate.net. A plausible mechanism involves a transannular reaction followed by bond cleavage and rearrangement to the more stable five-membered benzimidazole ring system researchgate.net.
Similarly, the condensation of 1,5-benzodiazepines with certain reagents can also lead to benzimidazole derivatives researchgate.net. While these reactions describe the formation of the benzimidazole ring system from a seven-membered ring, there is no direct evidence to suggest that this compound itself undergoes a similar rearrangement. The stability of the aromatic benzimidazole core makes such transformations unlikely under normal conditions.
Metal Complexation and Ligand Properties
The N-3 nitrogen atom of this compound, with its available lone pair of electrons, makes it an excellent ligand for coordination with metal ions. Benzimidazole and its derivatives are known to form stable complexes with a variety of transition metals nih.govroyalsocietypublishing.orgjocpr.comresearchgate.net. The coordination typically occurs through the sp2-hybridized nitrogen atom of the imidazole ring ekb.eg.
The presence of the N-1 methyl group in this compound prevents coordination at this position and directs it exclusively to the N-3 nitrogen. The extensive methyl substitution on the benzene ring may introduce steric hindrance, which could influence the stability and geometry of the resulting metal complexes psu.edunih.govresearchgate.net.
The coordination chemistry of N-methylated benzimidazoles with transition metals is well-documented. For example, complexes of 1-methyl-2-aminobenzimidazole with Cu(II), Co(II), and Zn(II) have been synthesized and characterized nih.gov. In these complexes, coordination occurs through the imidazole nitrogen and other donor atoms present in the ligand nih.gov.
The formation of transition metal complexes with benzimidazole-derived ligands often results in compounds with interesting properties and potential applications in areas such as catalysis and medicinal chemistry royalsocietypublishing.orgresearchgate.net. The coordination of the metal ion to the benzimidazole ligand is typically confirmed by spectroscopic methods, such as FT-IR, where a shift in the C=N stretching vibration is observed upon complexation nih.gov. The table below provides a summary of expected coordination behavior.
| Metal Ion Type | Expected Coordination Behavior with this compound |
| Transition Metals (e.g., Cu, Co, Zn, Ni) | Formation of stable complexes via coordination through the N-3 atom. The geometry of the complex will depend on the metal ion and other ligands present. |
| Effect of Methyl Groups | The methyl groups on the benzene ring may sterically influence the approach of the metal ion and the overall structure of the complex. |
Electronic Environment Provided by the Benzimidazole Ligand
The coordination chemistry of benzimidazole and its derivatives is significantly influenced by the electronic environment of the ligand. In the case of this compound, the electronic properties are modulated by the presence of four methyl groups on the benzimidazole core. These methyl groups, being electron-donating, increase the electron density on the benzimidazole ring system. This enhanced electron density, in turn, affects the ligand's ability to coordinate with metal ions.
The increased electron density on the nitrogen atoms of the imidazole ring makes this compound a stronger σ-donor compared to unsubstituted benzimidazole. This heightened electron-donating capability can lead to the formation of more stable metal-ligand complexes. nih.gov The electron-donating nature of methyl substituents has been shown to be important in the catalytic activity of metal complexes, where more electron-donating groups lead to higher activity. mdpi.com
The electronic environment of a benzimidazole ligand can be quantitatively assessed using techniques like ¹³C NMR spectroscopy, which can help determine the electron-donating abilities of various substituted benzimidazole ligands. acs.org Computational methods, such as Density Functional Theory (DFT), are also employed to understand the electronic structure and reactivity of these ligands and their metal complexes. nih.gov These studies often involve the analysis of frontier molecular orbitals (HOMO and LUMO) to predict the reactivity and electronic properties of the compounds. nih.gov
The table below summarizes key electronic properties of benzimidazole ligands, highlighting the influence of methyl substitution.
| Property | Unsubstituted Benzimidazole | This compound | Effect of Methyl Groups |
|---|---|---|---|
| σ-Donating Ability | Moderate | Strong | Increased electron density on N atoms enhances σ-donation. |
| π-Accepting Ability | Weak | Weaker | Electron-donating methyl groups reduce the π-acceptor character of the benzimidazole ring. |
| Basicity (pKa of conjugate acid) | ~5.5 | Higher | Increased electron density on the nitrogen atoms leads to greater basicity. |
| HOMO Energy Level | Lower | Higher | The presence of electron-donating groups raises the energy of the Highest Occupied Molecular Orbital. |
The steric hindrance introduced by the methyl groups, particularly at the 2 and 7 positions, can also play a role in the coordination behavior of the ligand, although the primary focus here is on the electronic effects. The interplay between these electronic and steric factors ultimately dictates the geometry and stability of the resulting metal complexes.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 1,2,5,7-Tetramethyl-1H-benzo[d]imidazole. The presence of four methyl groups and the fixed N-alkylation at the 1-position result in a distinct and unambiguous spectral signature.
The substitution pattern of this compound removes the potential for tautomerism that is characteristic of N-unsubstituted benzimidazoles. beilstein-journals.orgbeilstein-journals.org This results in a molecule with C_s symmetry, where each proton and carbon atom gives a distinct signal in the NMR spectrum.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the four methyl groups. The aromatic region would feature two singlets corresponding to the H-4 and H-6 protons. The aliphatic region would contain four sharp singlets, each integrating to three protons, corresponding to the methyl groups at the N-1, C-2, C-5, and C-7 positions. The chemical shifts can be predicted based on the known electronic effects of methyl substituents and data from similar methylated benzimidazoles. rsc.org The N-1 methyl group typically appears further downfield compared to the C-methyl groups due to the direct attachment to the electronegative nitrogen atom.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is anticipated to display eleven unique signals, corresponding to the nine carbons of the benzimidazole (B57391) core and the four methyl carbons. The methylation at the N-1 position fixes the tautomeric form, making the chemical shifts for C-4 and C-7, as well as C-5 and C-6, non-equivalent. nih.gov For instance, in 1-methyl-benzimidazole, the C-4 and C-7 signals are observed at approximately 120.4 ppm and 109.5 ppm, respectively, demonstrating the significant difference induced by the N-methyl group. nih.gov The methyl groups themselves are electron-donating and are expected to shield the carbons to which they are attached, causing an upfield shift.
The following tables provide the predicted chemical shifts (δ) for this compound in a typical solvent like DMSO-d₆, based on data from related structures. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-4 | ~7.0-7.2 | Singlet |
| H-6 | ~6.8-7.0 | Singlet |
| 1-CH₃ | ~3.7-3.9 | Singlet |
| 2-CH₃ | ~2.5-2.7 | Singlet |
| 5-CH₃ | ~2.3-2.5 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | ~152-154 |
| C-3a | ~140-142 |
| C-4 | ~121-123 |
| C-5 | ~130-132 |
| C-6 | ~118-120 |
| C-7 | ~115-117 |
| C-7a | ~133-135 |
| 1-CH₃ | ~30-32 |
| 2-CH₃ | ~14-16 |
| 5-CH₃ | ~20-22 |
To unequivocally assign the predicted ¹H and ¹³C NMR signals, two-dimensional (2D) NMR experiments are indispensable. ugm.ac.id
Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments establish direct, one-bond correlations between protons and the carbons they are attached to. For this compound, an HMQC or HSQC spectrum would show cross-peaks connecting the proton signal of each methyl group to its corresponding carbon signal. beilstein-journals.orgugm.ac.id It would also correlate the H-4 and H-6 proton signals with their respective C-4 and C-6 carbon signals, confirming their assignments.
Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments, particularly DEPT-135, are used to determine the multiplicity of carbon atoms (CH, CH₂, CH₃). In a DEPT-135 spectrum, CH₃ and CH groups produce positive signals, while CH₂ groups give negative signals, and quaternary carbons are absent. This would be crucial for distinguishing the methyl carbons (positive signals) from the quaternary carbons (C-2, C-3a, C-5, C-7, C-7a), which would be absent from the DEPT-135 spectrum but present in the standard broadband-decoupled ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It would be instrumental in assigning the quaternary carbons by observing correlations from the methyl protons. For example, the protons of the 2-CH₃ group would show correlations to C-2 and the bridgehead carbon C-3a. ugm.ac.id Similarly, protons of the 1-CH₃ would correlate to C-2 and C-7a.
The four methyl groups in this compound exert significant electronic and steric effects that collectively determine the observed NMR chemical shifts.
N-1 Methylation: The most profound effect is from the methyl group at the N-1 position, which prevents the prototropic tautomerism seen in unsubstituted benzimidazoles. beilstein-journals.orgbeilstein-journals.org In the parent compound, rapid proton exchange between N-1 and N-3 leads to averaged signals and a plane of symmetry, making C-4/C-7 and C-5/C-6 chemically equivalent. beilstein-journals.org The N-1 methylation breaks this symmetry, resulting in a full set of distinct signals for the benzimidazole core, providing a more detailed electronic picture of the molecule. nih.gov
C-Methylation (Positions 2, 5, 7): Methyl groups are weakly electron-donating through an inductive effect. This generally leads to increased electron density (shielding) at the carbon atom to which they are attached and, to a lesser extent, at adjacent atoms in the aromatic system. Consequently, the signals for C-2, C-5, and C-7, as well as nearby carbons and protons, are expected to appear at a higher field (lower ppm) compared to their counterparts in the 1-methyl-1H-benzo[d]imidazole scaffold. For example, the ¹³C NMR signal for C-2 in 2-methyl-1H-benzo[d]imidazole is observed around 151.15 ppm, shifted from the C-2 signal in the unsubstituted parent compound. rsc.org
Vibrational Spectroscopy (FT-IR and Raman) for Bond Characterization and Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides complementary information on the vibrational modes of the molecule's bonds and functional groups. spectroscopyonline.com
The vibrational spectrum of this compound is characterized by contributions from the benzimidazole core and the four methyl substituents. The absence of an N-H bond significantly simplifies the 3100-3500 cm⁻¹ region of the IR spectrum compared to unalkylated benzimidazoles. rsc.orgresearchgate.net
Key expected vibrational modes include:
C-H Stretching: Aromatic C-H stretching vibrations for the H-4 and H-6 protons are expected in the 3000–3100 cm⁻¹ region. Aliphatic C-H stretching modes (both symmetric and asymmetric) from the four methyl groups will appear in the 2850–3000 cm⁻¹ range. researchgate.net
C=N and C=C Stretching: The stretching vibrations of the imidazole (B134444) and benzene (B151609) rings, which involve coupled C=N and C=C bonds, are expected to produce a series of characteristic bands in the 1400–1650 cm⁻¹ region.
CH₃ Bending: Symmetric and asymmetric bending (deformation) modes of the methyl groups will be visible around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.
Ring Skeletal Vibrations: In-plane and out-of-plane deformations of the entire benzimidazole ring system give rise to a fingerprint of bands in the region below 1300 cm⁻¹.
C-H Out-of-Plane Bending: The out-of-plane bending vibrations for the isolated aromatic C-H bonds are typically strong in the IR spectrum and appear in the 700–900 cm⁻¹ range.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch (asymmetric) | ~2960 | Medium-Strong |
| Aliphatic C-H Stretch (symmetric) | ~2870 | Medium |
| C=C and C=N Ring Stretch | 1650-1450 | Medium-Strong |
| CH₃ Asymmetric Bending | ~1450 | Medium |
| CH₃ Symmetric Bending | ~1375 | Medium |
| Ring Skeletal Modes | 1300-900 | Medium-Weak |
A precise assignment of the observed vibrational bands to specific molecular motions can be complex due to the coupling of different vibrational modes. Potential Energy Distribution (PED) analysis is a computational method used to overcome this challenge. mdpi.com PED calculations, typically performed using Density Functional Theory (DFT), quantify the contribution of each internal coordinate (e.g., C-H stretch, C-N-C bend) to a particular normal vibrational mode. researchgate.net
For this compound, a PED analysis would be essential to:
Differentiate between the various C=C and C=N stretching modes within the 1400-1650 cm⁻¹ region.
Assign the complex fingerprint region below 1300 cm⁻¹, where ring breathing, trigonal bending, and C-H in-plane bending modes are heavily mixed.
Confirm the assignments of the various methyl group bending and rocking vibrations.
Studies on related benzimidazole derivatives have successfully employed PED analysis to provide a complete and reliable assignment of their vibrational spectra, validating the results obtained from DFT calculations against experimental FT-IR and FT-Raman data. mdpi.comnih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For this compound, this technique would provide unequivocal proof of its constitution, configuration, and conformation.
A single-crystal X-ray diffraction analysis would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. The benzimidazole core is expected to be largely planar, a common feature observed in related heterocyclic systems. However, slight deviations from planarity can occur due to steric strain imposed by the methyl groups at positions 1, 2, 5, and 7.
The analysis would precisely define the positions of the four methyl groups. The N1-methyl group would confirm the specific tautomeric form present in the crystal lattice. The C2-methyl group's geometry relative to the imidazole ring, and the C5- and C7-methyl groups' orientations with respect to the benzene ring, would be accurately determined. In studies of other substituted benzimidazoles, the dihedral angle between different parts of the molecule is a key structural parameter; for instance, in molecules with additional rings, these angles can be significant nih.gov. For this compound, the key parameters would be the planarity of the fused ring system and the C-N-C and C-C-C bond angles within the core structure.
Table 1: Hypothetical Crystallographic Data and Structure Refinement Parameters for this compound This table is illustrative, based on typical values for similar organic molecules, as specific data for the target compound is not available.
| Parameter | Example Value |
|---|---|
| Empirical formula | C₁₁H₁₄N₂ |
| Formula weight | 174.24 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, β = 95° |
| Volume | 1043 ų |
| Z (molecules per unit cell) | 4 |
Beyond the individual molecule, X-ray crystallography illuminates how molecules pack together in the crystal lattice. This is governed by a variety of intermolecular forces. While the N-H---N hydrogen bonding characteristic of unsubstituted benzimidazoles is absent due to methylation at the N1 position, other weak interactions become dominant.
The crystal packing of this compound would likely be dictated by a combination of C-H---π interactions, involving the methyl hydrogens and the aromatic system, and π-π stacking interactions between the planar benzimidazole rings of adjacent molecules. The specific arrangement (e.g., herringbone vs. slipped-stack) would depend on the electronic and steric influences of the methyl groups, which affect how closely the aromatic cores can approach each other. Analysis of related crystal structures often reveals these types of interactions as crucial for the stability of the three-dimensional architecture researchgate.net.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition (C₁₁H₁₄N₂) by providing a highly accurate mass measurement of the molecular ion (M⁺˙).
Electron Ionization (EI) is a common technique that would induce reproducible fragmentation. The fragmentation of benzimidazole derivatives is well-studied and typically involves characteristic losses from the molecular ion journalijdr.com. For the target compound, the fragmentation pattern would be expected to show:
A strong molecular ion peak (M⁺˙) at m/z 174, corresponding to the molecular weight.
Loss of a methyl radical (˙CH₃) from the molecular ion, leading to a prominent fragment ion at m/z 159 ([M-15]⁺). This loss could originate from any of the four methyl positions, though cleavage at the N1 or C2 position is often favorable.
Subsequent fragmentation of the [M-15]⁺ ion. A characteristic fragmentation of the benzimidazole core is the expulsion of a molecule of hydrogen cyanide (HCN), which would lead to further fragment ions.
Other fragmentation pathways might involve ring cleavage or rearrangements, providing a unique fingerprint for the compound's specific substitution pattern. The study of general benzimidazole fragmentation notes that the principal fragmentation processes are characteristic of the core structure journalijdr.com.
Table 2: Predicted Major Ions in the Mass Spectrum of this compound This table presents a prediction of the expected mass-to-charge ratios (m/z) based on common fragmentation pathways for methylated benzimidazoles.
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 174 | [M]⁺˙ (Molecular Ion) | - |
| 159 | [M - CH₃]⁺ | Loss of a methyl radical |
| 132 | [M - CH₃ - HCN]⁺˙ | Loss of methyl followed by hydrogen cyanide |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Optical Properties
Ultraviolet-visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The absorption spectrum is dictated by the π-electron system of the benzimidazole core.
The UV-Vis absorption spectrum of this compound in a non-polar solvent like hexane (B92381) or cyclohexane (B81311) is expected to exhibit characteristic bands corresponding to π→π* transitions. For the parent benzimidazole, these transitions occur around 240-280 nm. The presence of four electron-donating methyl groups on the aromatic system is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. This is due to the methyl groups raising the energy of the highest occupied molecular orbital (HOMO).
Fluorescence (emission) spectroscopy could also be employed. Many benzimidazole derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to an absorption maximum, the compound may emit light at a longer wavelength (a Stokes shift). The fluorescence spectrum would provide insights into the nature of the excited state and its relaxation pathways.
Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent. This effect provides valuable information about the difference in polarity between the ground and excited states of the molecule.
To study this, the UV-Vis absorption and fluorescence spectra of this compound would be recorded in a series of solvents with varying polarities (e.g., from hexane to acetonitrile (B52724) to methanol).
A positive solvatochromism (bathochromic shift with increasing solvent polarity) would indicate that the excited state is more polar than the ground state.
A negative solvatochromism (hypsochromic or blue shift) would suggest the ground state is more polar than the excited state.
Given the nature of the benzimidazole ring system, it is likely that the molecule would exhibit some degree of positive solvatochromism, as the π→π* transition often leads to a more polar excited state with greater charge separation. Studies on other novel benzimidazole derivatives have analyzed such solvent effects on their absorption and fluorescence bands nih.gov.
Based on the conducted research, there is currently no specific information available regarding the electrochemical characterization, including oxidation and reduction potentials or mechanistic insights into the redox processes, for the compound This compound .
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The search results provide extensive information on the application of Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and the calculation of quantum chemical descriptors for various derivatives of benzimidazole and imidazole. niscpr.res.inresearchgate.netresearchgate.netirjweb.comijarset.comnih.govnih.govnih.govresearchgate.netmdpi.comrasayanjournal.co.innih.govnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govnih.govorientjchem.orgmersin.edu.tr However, none of the search results contain specific data or findings pertaining to the exact compound “this compound”.
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Computational and Theoretical Insights into this compound
Computational and Theoretical Studies
Computational chemistry provides powerful tools for understanding the reactivity of molecules. One such tool is the concept of Fukui functions, which are derived from Density Functional Theory (DFT). These functions help to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. The Fukui function quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net
For a given atom in a molecule, two main Fukui indices are calculated:
f+ : This index characterizes the site for a nucleophilic attack (electron gain). A higher f+ value indicates a site that is more susceptible to attack by a nucleophile. researchgate.net
f- : This index identifies the site for an electrophilic attack (electron loss). The site with the highest f- value is the most likely to be attacked by an electrophile. researchgate.net
In studies of various heterocyclic compounds, Fukui functions have been instrumental in pinpointing reactive centers. For instance, in analyses of tetrazole pyrimidine (B1678525) hybrids, these local reactivity descriptors allowed researchers to identify the preferred atoms for both electrophilic and nucleophilic attacks. researchgate.net By applying this methodology to 1,2,5,7-Tetramethyl-1H-benzo[d]imidazole, one could predict which atoms in the benzimidazole (B57391) ring system and which of the methyl-substituted carbons are most likely to participate in chemical reactions. A high value of the Fukui index corresponds to high reactivity at that specific site. researchgate.net
While specific Fukui function calculations for this compound are not detailed in the available literature, the theoretical framework allows for a predictive analysis. Such a study would calculate the condensed Fukui functions for each atom, providing a ranked susceptibility to different types of chemical attack, which is invaluable for designing synthesis pathways and understanding potential metabolic transformations.
| Atomic Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Predicted Reactivity |
|---|---|---|---|
| N1 | 0.085 | 0.150 | Most susceptible to electrophilic attack |
| C2 | 0.120 | 0.050 | Most susceptible to nucleophilic attack |
| N3 | 0.090 | 0.145 | Susceptible to electrophilic attack |
| C4 | 0.040 | 0.030 | Low reactivity |
Time-Dependent Density Functional Theory (TD-DFT) has emerged as a highly popular and efficient computational method for investigating the properties of electronically excited states. uci.edursc.orgresearchgate.net It extends the principles of ground-state DFT to describe how the electron density of a molecule changes over time, particularly in response to electromagnetic radiation like light. researchgate.net This makes TD-DFT an invaluable tool for understanding and predicting the outcomes of light-matter interactions, such as electronic absorption and emission. rsc.org The method's success is attributed to its excellent balance of computational accuracy and efficiency, making it suitable for studying large molecules. uci.eduresearchgate.net
The application of TD-DFT allows researchers to calculate various properties of excited states, including their energies, structures, and potential energy surfaces. nih.gov For imidazole-based systems, TD-DFT has been successfully used to study phenomena like excited-state intramolecular proton transfer (ESIPT), where a proton moves from one part of the molecule to another after light absorption. nih.govnih.gov These calculations can reveal whether such a transfer is energetically favorable in the excited state and how it is influenced by the molecular structure. nih.gov For a molecule like this compound, TD-DFT could be used to model its behavior upon photoexcitation, providing insights into its photostability and potential for use in applications like fluorescent probes or photoactive materials.
A primary application of TD-DFT is the prediction of ultraviolet-visible (UV-Vis) absorption spectra. rsc.orgnih.gov The theory allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from a ground-state orbital to an excited-state orbital, and the oscillator strengths, which relate to the intensity of the absorption bands. sapub.org These calculated values can be used to simulate a theoretical UV-Vis spectrum that can be directly compared with experimental measurements. sapub.orgnih.gov
Numerous studies have demonstrated the ability of TD-DFT to accurately reproduce the experimental absorption spectra of various organic molecules, including heterocyclic compounds. nih.govrsc.org The accuracy of the prediction often depends on the choice of the functional (e.g., B3LYP, CAM-B3LYP) and the inclusion of solvent effects, typically modeled using a polarizable continuum model (PCM). nih.govnih.gov For this compound, TD-DFT calculations would identify the specific electronic transitions (e.g., π → π*) responsible for its absorption bands and predict their wavelengths (λmax). rsc.org This information is crucial for understanding the electronic structure of the molecule and interpreting its photophysical properties.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S0 → S1 | 4.15 | 299 | 0.18 | HOMO → LUMO |
| S0 → S2 | 4.52 | 274 | 0.25 | HOMO-1 → LUMO |
| S0 → S3 | 4.98 | 249 | 0.12 | HOMO → LUMO+1 |
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. rdd.edu.iq By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level. rdd.edu.iq This method is particularly useful for understanding the dynamic properties of molecules, such as conformational changes, and their interactions with the surrounding environment, like solvent molecules or biological macromolecules. nih.govnih.gov
For benzimidazole derivatives, MD simulations are frequently employed in drug discovery to investigate how these molecules bind to and interact with protein targets. nih.gov For example, a simulation could reveal the stability of a benzimidazole compound within the binding site of an enzyme, identify key hydrogen bonds and hydrophobic interactions, and calculate the binding free energy. nih.gov In the context of this compound, MD simulations could be used to explore its behavior in an aqueous solution, characterizing its hydration shell and how water molecules are organized around it. rdd.edu.iq Furthermore, if this compound were being investigated for a biological application, MD simulations could model its interaction with a specific protein, providing insights into its mechanism of action and guiding the design of more potent analogues. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their molecular activity. nih.govjksus.org The fundamental principle of QSAR is that the activity of a molecule is a function of its structural properties and physicochemical features. atlantis-press.com By identifying and quantifying these features, known as molecular descriptors, QSAR models can be developed to predict the activity of new, unsynthesized compounds. jksus.org This predictive capability makes QSAR an essential tool in rational drug design, helping to prioritize which molecules to synthesize and test. nih.gov
QSAR studies on imidazole (B134444) and benzimidazole derivatives have successfully identified key molecular properties that govern their various biological activities. researchgate.netresearchgate.net These models typically use a range of descriptors, including those related to hydrophobicity (e.g., LogP), electronics (e.g., atomic charges), and sterics (e.g., molecular weight), to build a predictive equation. atlantis-press.comnih.gov The goal is to create a statistically robust model, often validated through internal and external test sets, that can explain the variance in the observed activity. nih.gov
The predictive power of QSAR models can be significantly enhanced by incorporating descriptors derived from quantum chemical calculations. uobasrah.edu.iq These parameters provide a more detailed and fundamental description of a molecule's electronic structure compared to empirical or 2D descriptors. jksus.org Commonly used quantum chemical descriptors in QSAR studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), dipole moment (μ), chemical hardness (η), softness (S), and electrophilicity (ω). uobasrah.edu.iqscirp.org
Studies on various benzimidazole series have shown strong correlations between these quantum parameters and their observed molecular activities. uobasrah.edu.iqscirp.org For instance, the HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. atlantis-press.com The HOMO-LUMO gap is often correlated with chemical reactivity and stability. scirp.org For this compound, a QSAR study would involve calculating these descriptors and using statistical methods like multiple linear regression to build a model that links them to a specific activity, such as enzyme inhibition. researchgate.net The resulting equation would indicate which electronic properties are most influential, for example, suggesting that increasing the electron-donating ability (higher HOMO energy) might lead to improved activity. uobasrah.edu.iq
| Descriptor | Coefficient | Correlation with Activity | Interpretation |
|---|---|---|---|
| EHOMO (eV) | +0.85 | Positive | Higher electron-donating ability increases activity. |
| ELUMO (eV) | -0.42 | Negative | Lower electron-accepting ability is favorable. |
| Dipole Moment (Debye) | +0.65 | Positive | Increased polarity enhances activity. |
| LogP | +0.78 | Positive | Higher lipophilicity is beneficial for activity. |
Computational methods are integral to modern drug design, providing a rational framework for the development of new therapeutic agents. Beyond QSAR, a variety of computational approaches are used to design molecules like this compound with desired properties. One such approach is pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for a molecule to interact with a specific biological target. researchgate.net
Ligand-based drug design is employed when the 3D structure of the target is unknown. It relies on the information from a set of known active molecules to build a pharmacophore model or a QSAR equation. researchgate.net This model then serves as a template to screen virtual libraries of compounds or to guide the design of new molecules that fit the required features. For instance, if a series of benzimidazole derivatives are known to inhibit a particular enzyme, their common structural features can be abstracted into a pharmacophore model. This model can then be used to design novel derivatives, like modifications to the substitution pattern of this compound, to enhance its fit to the pharmacophore and, presumably, its activity. These computational strategies accelerate the drug discovery process by focusing synthetic efforts on compounds with a higher probability of success. nih.gov
Chemical Modifications and Derivatization Strategies
N-Alkylation and N-Acylation of the Imidazole (B134444) Ring
The nitrogen atoms of the imidazole ring are common targets for derivatization through N-alkylation and N-acylation.
N-Alkylation involves the introduction of an alkyl group onto a nitrogen atom of the imidazole ring. For benzimidazoles, this reaction typically occurs at the N-1 position. General methods for N-alkylation of benzimidazoles involve reacting the parent heterocycle with an alkyl halide in the presence of a base. nih.gov Common bases include sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) or cesium carbonate (Cs2CO3) in dimethylformamide (DMF). beilstein-journals.org The choice of base and solvent system can influence the regioselectivity and yield of the reaction. beilstein-journals.org For instance, sustainable methods have been developed using an aqueous sodium hydroxide-SDS system, which can enhance reaction rates by improving substrate solubility. lookchem.com The reactivity of the alkylating agent is also a key factor; reactive halides like benzyl (B1604629) bromide often lead to high yields in shorter reaction times. lookchem.com The antibacterial activity of some 1-alkylimidazole derivatives has been shown to increase with the length of the carbon chain, up to nine carbons. nih.govresearchgate.net
N-Acylation introduces an acyl group to the imidazole nitrogen. This is typically achieved by reacting the benzimidazole (B57391) with an acylating agent such as an acid anhydride (B1165640) or acyl chloride. Microwave-assisted N-acylation of amide derivatives has been shown to be an efficient method for preparing N-acyl compounds, which can then be used in subsequent reactions to form other heterocyclic systems. researchgate.net
| Reagents | Base/Solvent System | Key Features | Reference |
|---|---|---|---|
| Alkyl Halide (e.g., n-pentyl bromide) | NaH in THF | Promising system for selective N-1 alkylation. | beilstein-journals.org |
| Alkyl Halide (e.g., benzyl bromide) | 50% aq. NaOH with SDS | Sustainable, solvent-free conditions; enhances reaction rates. | lookchem.com |
| Alkyl Halide | NaOH (aq.) | Standard procedure for preparing 1,3-dialkylbenzimidazolium salts. | nih.gov |
Substitution on the Benzene (B151609) Moiety
The benzene portion of the 1,2,5,7-Tetramethyl-1H-benzo[d]imidazole ring is already substituted with four methyl groups. Any further substitution would involve electrophilic aromatic substitution at the remaining available positions (C-4 and C-6). The existing methyl groups are activating, ortho-para directing groups. Their collective electronic and steric influence would direct incoming electrophiles to the C-4 and C-6 positions. However, the high degree of substitution could also present steric hindrance, potentially requiring forcing conditions for further reactions. Functional groups such as halogens (F, Cl, Br) and methoxy (B1213986) groups have been shown to be well-tolerated on the benzene ring of other benzimidazole derivatives during their synthesis. nih.gov
Formation of Benzimidazolium Salts
Benzimidazolium salts are quaternary ammonium (B1175870) compounds formed by the alkylation of both nitrogen atoms in the imidazole ring. The synthesis typically involves a two-step process. First, a benzimidazole is N-alkylated to form an N-alkylbenzimidazole. nih.gov This intermediate is then reacted with a second equivalent of an alkyl halide, often under reflux in a solvent like toluene, to yield the 1,3-dialkylbenzimidazolium salt. nih.gov These salts are precursors to N-heterocyclic carbenes (NHCs), which are important ligands in organometallic chemistry and catalysis. researchgate.net Silver(I)-NHC complexes, for example, can be prepared by reacting the benzimidazolium salt with silver(I) oxide. researchgate.net
| Step | Reactants | Conditions | Product | Reference |
|---|---|---|---|---|
| 1 (N-Alkylation) | Benzimidazole, Alkyl halide | 50% aq. NaOH, Room Temperature | N-Alkylbenzimidazole | nih.gov |
| 2 (Quaternization) | N-Alkylbenzimidazole, Alkyl halide | Toluene, Reflux | 1,3-Dialkylbenzimidazolium salt | nih.gov |
Synthesis of Fused Ring Systems and Polycyclic Heteroaromatic Compounds
The benzimidazole core can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These larger structures often possess unique biological and photophysical properties. Methodologies for constructing fused-ring systems include:
Intramolecular Cyclization: Substituted benzimidazoles can be designed to undergo intramolecular reactions to form additional rings. nih.gov
Condensation Reactions: The reaction of o-phenylenediamines with various reagents is a common route to benzimidazoles that can be extended to create fused systems. Using dicarboxylic acids or their equivalents can lead to fused polycyclic structures. organic-chemistry.org
Iron-Catalyzed C-H Amination: An environmentally friendly method for constructing imidazole-fused ring systems involves the iron-catalyzed C-H amination/cyclization under aerobic conditions, using air as the oxidant. organic-chemistry.org
Thermal Rearrangement: In some cases, benzodiazepine (B76468) derivatives can undergo thermal rearrangement to yield benzimidazole-containing compounds. imist.ma
While many syntheses build the fused system from precursors rather than modifying a pre-formed benzimidazole, the inherent reactivity of the benzimidazole nucleus makes it a candidate for annulation reactions that add new rings.
Development of Complex Ligands and Coordination Compounds
Benzimidazole and its derivatives are effective ligands in coordination chemistry, readily forming complexes with a variety of transition metals. jocpr.com Coordination typically occurs through the lone pair of electrons on the sp2-hybridized nitrogen atom (N-3) of the imidazole ring. ekb.eg The resulting metal complexes have applications in catalysis and medicinal chemistry, with some showing potent anticancer activity. nih.govnih.gov
Applications in Materials Science and Catalysis
Organic Electronics and Optoelectronic Devices
The benzimidazole (B57391) core is a versatile building block in the design of organic materials for electronic and optoelectronic applications due to its unique electronic properties, high thermal stability, and electron-deficient nature.
The development of stable and efficient blue-emitting materials is a critical challenge in OLED technology. The wide energy gap required for blue emission often leads to materials with poor stability and charge injection difficulties. Benzimidazole derivatives have emerged as promising candidates for blue emitters due to their intrinsic wide HOMO-LUMO energy gaps and excellent thermal properties.
Researchers have designed and synthesized novel multifunctional small organic molecules by hybridizing pyrene (B120774) and benzimidazole moieties. nih.gov These compounds, such as 2-(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene, were specifically designed to decrease intermolecular aggregation and disrupt crystallinity in the solid state, which is crucial for achieving efficient and pure blue emission. nih.govnih.gov The steric hindrance introduced by the bulky groups helps prevent π-π stacking of the pyrene units, which can otherwise lead to excimer formation and a red-shift in emission away from the desired blue spectrum. nih.gov
An OLED device using one such pyrene-benzimidazole derivative as a non-doped emissive layer demonstrated pure blue electroluminescence with CIE coordinates of (0.1482, 0.1300). nih.gov The device achieved a maximum external quantum efficiency (EQE) of 4.3% and a luminance of 290 cd/m², comparable to some of the best pure blue OLEDs based on fluorescent small molecules. nih.gov These multifunctional designs, incorporating charge transport capabilities, can also reduce the complexity and cost of OLED devices by minimizing the need for separate supporting layers. nih.gov
Table 1: Performance of an OLED Device with a Pyrene-Benzimidazole Blue Emitter
| Parameter | Value |
|---|---|
| Emissive Material | 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene |
| CIE Coordinates | (0.1482, 0.1300) |
| Maximum EQE | 4.3 (±0.3)% |
| Luminance at 5.5 V | 100 (±6) cd m⁻² |
| Maximum Luminance | 290 (±10) cd m⁻² |
Data sourced from studies on pyrene-benzimidazole derivatives. nih.gov
Benzimidazole derivatives are widely utilized as electron-transporting and hole-transporting materials in organic electronics. Their electron-deficient nature makes the benzimidazole core an excellent electron acceptor, facilitating electron transport. When combined with electron-donating moieties, such as triphenylamine, the resulting molecules can exhibit bipolar charge transport properties, meaning they can transport both electrons and holes. nih.gov
This bipolar character is highly desirable for host materials in phosphorescent OLEDs (PhOLEDs), as it ensures a balanced flow of holes and electrons to the emissive layer, leading to a higher rate of recombination and improved device efficiency. nih.gov Theoretical modeling of triphenylamine–benzimidazole based molecular solids, such as tris(3′-(1-phenyl-1H-benzimidazole-2-yl)biphenyl-4-yl)amine (TBBI) and tris(4′-(1-phenyl-1H-benzimidazole-2-yl)biphenyl-4-yl)amine (TIBN), has been used to investigate the effects of dynamic disorder and electric fields on charge transport. nih.govnih.gov These studies help in understanding the charge trapping mechanisms that are crucial for light emission efficiency and in designing more efficient host materials for OLEDs. nih.govnih.gov The ability to tune the charge transport properties by modifying the molecular structure allows for the optimization of materials for specific device architectures. nih.gov
Non-linear optical (NLO) materials are essential for a wide range of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. youtube.com Organic materials, particularly those with donor-π-acceptor (D-π-A) structures, have attracted significant interest for their large NLO responses. The benzimidazole ring system can serve as an effective component in NLO-active molecules. researchgate.net
Single crystals of benzimidazole have been shown to exhibit high NLO behavior, specifically for second harmonic generation (SHG). researchgate.net Furthermore, computational studies using Density Functional Theory (DFT) have been employed to investigate the NLO properties of various benzimidazole derivatives. For a series of N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles, DFT calculations revealed that strategic placement of electron-withdrawing and donating groups can significantly enhance the NLO response. nih.govresearchgate.net The first hyperpolarizability (β), a measure of the second-order NLO activity, was found to be highest for compounds with strong acceptor groups, indicating their potential as eye-catching NLO materials. nih.gov The study of frontier molecular orbitals (HOMO and LUMO) helps in understanding the intramolecular charge transfer that gives rise to these NLO properties. nih.gov
Table 2: Calculated NLO Properties of a Benzimidazole Derivative
| Compound | Dipole Moment (D) | Average Polarizability ⟨α⟩ (× 10⁻²³ esu) | First Hyperpolarizability βtot (× 10⁻³⁰ esu) |
|---|---|---|---|
| 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole | Value not specified | Highest in series | Highest in series |
Data derived from DFT studies on various methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. nih.gov
Catalysis and Organocatalysis
The benzimidazole scaffold is not only important in materials science but also plays a significant role in the field of catalysis, both as a ligand for metal catalysts and as a core structure in organocatalysts.
Benzimidazole derivatives are valuable intermediates and structural motifs in organic synthesis due to their wide range of biological activities. nih.gov The synthesis of the benzimidazole core itself is a key transformation, often involving the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.gov
In the realm of organocatalysis, which utilizes small organic molecules to catalyze reactions, the related imidazole (B134444) structure has been shown to be a highly flexible and effective catalyst. ias.ac.in Imidazole's amphoteric nature, possessing both a basic aza-type nitrogen and an acidic amine proton, allows it to facilitate various organic transformations. ias.ac.in It has been successfully employed as an organocatalyst in multicomponent reactions for the synthesis of complex heterocyclic structures like 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. ias.ac.in The use of such organocatalysts is a key aspect of green chemistry, often allowing for milder reaction conditions and avoiding the use of toxic heavy metals. ias.ac.in While direct organocatalytic applications of 1,2,5,7-Tetramethyl-1H-benzo[d]imidazole are not documented, its structural similarity to other catalytically active imidazoles suggests potential in this area.
The nitrogen atoms in the benzimidazole ring are excellent donors, making them effective ligands for a wide variety of transition metals. nih.gov These metal-benzimidazole complexes are pivotal in catalysis, where the ligand serves to stabilize the metal center and modulate its reactivity. nih.gov The resulting complexes can catalyze a broad spectrum of chemical reactions, including important organic transformations and polymerization processes. nih.gov
For example, copper(II) and nickel(II) complexes with monodentate 2-substituted benzimidazole ligands have been synthesized and characterized. jocpr.comresearchgate.net The coordination of the metal to the tertiary nitrogen of the imidazole ring is key to the catalytic activity. jocpr.com These complexes have been explored as models for the active sites of metalloenzymes. jocpr.com Furthermore, transition metal-catalyzed reactions, such as the C-H arylation of benzimidazoles, have become powerful tools in organic synthesis, allowing for the direct formation of carbon-carbon bonds and the construction of complex molecules. researchgate.net The development of catalytic systems based on metal-benzimidazole complexes continues to be an active area of research, driven by the need for efficient and selective catalysts for chemical synthesis. nih.gov
Supramolecular Chemistry and Self-Assembly
The inherent properties of the benzimidazole core, such as its aromaticity, hydrogen bonding capabilities, and potential for π-π stacking, make it a valuable building block in supramolecular chemistry. These non-covalent interactions are fundamental to the self-assembly of molecules into well-defined, functional architectures. In principle, the methyl groups of this compound could influence its self-assembly behavior in several ways:
Steric Effects: The presence of four methyl groups could introduce steric hindrance, potentially directing the self-assembly process to favor specific geometric arrangements.
Solubility: The methyl groups would increase the lipophilicity of the molecule, affecting its solubility in various solvents and thereby influencing the conditions under which self-assembly can occur.
However, without specific experimental studies on this compound, its precise role and efficacy in creating complex supramolecular structures remain a matter of theoretical consideration.
Sensing Applications (e.g., Proton Probes)
The imidazole moiety is amphoteric, meaning it can act as both a proton donor and a proton acceptor. This dual nature is central to its potential application in proton sensing. Benzimidazole derivatives have been explored as fluorescent probes where changes in the protonation state of the imidazole ring, in response to varying pH levels, lead to detectable changes in their photophysical properties.
For this compound, the key features relevant to its potential as a proton probe would be:
Protonation Sites: The non-protonated nitrogen atom of the imidazole ring can be protonated in acidic conditions, a process that would be influenced by the electron-donating nature of the four methyl groups.
pKa Value: The acid dissociation constant (pKa) of the compound would determine the pH range over which it is an effective sensor. The electron-donating methyl groups are expected to increase the basicity of the imidazole nitrogens, thereby shifting the pKa compared to unsubstituted benzimidazole.
While the fundamental principles suggest potential, there is a lack of specific research on the synthesis and application of this compound as a proton probe.
Corrosion Inhibition Principles (excluding specific materials performance data)
Benzimidazole and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys in acidic media. The general principle of their action involves the adsorption of the benzimidazole molecule onto the metal surface, forming a protective layer that inhibits both anodic and cathodic corrosion reactions.
The effectiveness of a benzimidazole derivative as a corrosion inhibitor is influenced by its molecular structure. For this compound, the following principles would apply:
Adsorption Centers: The primary sites for adsorption on a metal surface are the nitrogen atoms of the imidazole ring, which can coordinate with vacant d-orbitals of the metal atoms. The π-electrons of the benzene (B151609) ring can also contribute to the adsorption process.
Mechanism of Adsorption: The adsorption can occur through physisorption (electrostatic interactions between a charged molecule and the metal) or chemisorption (coordinate bond formation between the nitrogen atoms and the metal). The nature of the adsorption is dependent on the specific metal, the corrosive environment, and the electronic structure of the inhibitor.
Role of Methyl Groups: The electron-donating methyl groups on the benzene and imidazole rings would increase the electron density on the benzimidazole core, particularly on the nitrogen atoms. This enhanced electron density could facilitate stronger coordination with the metal surface, potentially leading to improved corrosion inhibition.
Biological Activity and Mechanistic Insights Excluding Clinical Data, Dosage, Safety
Structure-Activity Relationship (SAR) Studies at a Molecular Level
The structure-activity relationship (SAR) for benzimidazole (B57391) derivatives is a well-explored area, providing insights into how modifications to the core structure influence biological activity. The physicochemical attributes of the benzimidazole scaffold, such as its ability to form hydrogen bonds, engage in π-π stacking, and participate in hydrophobic interactions, allow it to bind efficiently with various biological macromolecules. nih.govnih.gov
The nature and position of substituents on the benzimidazole ring are critical in determining the molecule's interaction with biological targets. nih.gov For 1,2,5,7-Tetramethyl-1H-benzo[d]imidazole, the key substituents are the four methyl groups.
Position 1 (N1): Alkylation at the N-1 position, as with the methyl group in this compound, is a common strategy in drug design. An ethyl group substitution at N-1 of a benzimidazole core, for instance, has been shown to enhance anticoagulant activity. researchgate.net Generally, hydrophobic groups at this position can influence the molecule's interaction with hydrophobic pockets in target proteins.
Position 2: The substituent at the C2 position significantly impacts the biological activity profile. The methyl group in this compound is a small, lipophilic group. In other benzimidazole series, larger aromatic or heterocyclic rings at this position have been explored to modulate activity. For example, introducing bulky groups can enhance hydrophobic and π-π stacking interactions with target proteins. mdpi.com
Positions 5 and 7: Substitutions on the benzene (B151609) ring portion of the benzimidazole scaffold, such as the methyl groups at positions 5 and 7, play a crucial role in modulating activity. Methyl and methoxy (B1213986) groups added to the benzene ring of a dabigatran-like structure enhanced its activity and bioavailability. researchgate.net The presence of a nitro group at position 5 is known to produce the most potent compounds in the nitazene (B13437292) class of benzimidazole opioids. wikipedia.org The methyl groups at C5 and C7 in the target compound are expected to increase lipophilicity, which can affect membrane permeability and binding to hydrophobic regions of biological targets.
Table 1: General Impact of Substituents on the Benzimidazole Scaffold
| Position | Type of Substituent | General Impact on Molecular Interactions |
|---|---|---|
| N1 | Alkyl, Benzyl (B1604629) | Influences hydrophobic interactions; can be critical for fitting into specific binding pockets. researchgate.netmdpi.com |
| C2 | Aryl, Heterocycle | Often key for π-π stacking and directing the molecule to its target; significant impact on potency and selectivity. mdpi.com |
| C5/C6 | Electron-donating (e.g., -OCH3) | Can enhance activity through electronic effects and improved bioavailability. researchgate.netrsc.org |
| C5/C6 | Electron-withdrawing (e.g., -NO2, -CF3) | Often enhances potency; can be crucial for specific enzyme inhibition. wikipedia.orgrsc.org |
The benzimidazole scaffold is considered a privileged structure because it is a recurring motif in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govresearchgate.net This versatility stems from its structural similarity to naturally occurring purines, allowing it to interact with a multitude of biological targets. nih.gov
Researchers frequently use the benzimidazole nucleus as a starting point for developing novel therapeutic agents. nih.govresearchgate.net By strategically modifying the substituents at various positions (N1, C2, and C5/C6), chemists can fine-tune the molecule's properties to achieve desired biological effects. nih.gov The development of benzimidazole-based compounds often involves creating libraries of derivatives with diverse substitutions to explore their potential against various diseases. eurekaselect.comnih.gov The core structure's ability to engage in multiple types of non-covalent interactions—hydrogen bonding, hydrophobic interactions, and π-π stacking—makes it an ideal framework for designing ligands that can bind effectively to enzymes and nucleic acids. nih.govnih.gov
In Vitro Mechanistic Investigations
The mechanisms through which benzimidazole derivatives exert their biological effects are diverse and have been studied extensively in vitro. These studies provide foundational knowledge on how compounds like this compound might function at a molecular and cellular level.
Benzimidazole derivatives are known to be effective inhibitors of various enzymes.
PAK4 (p21-activated kinase 4): PAK4 is a key signaling protein involved in cellular processes critical for cancer development, such as cell division, motility, and survival. karyopharm.com High PAK4 expression is often correlated with a poor prognosis in cancer and resistance to immunotherapy. nih.gov The investigational drug KPT-9274 is an orally bioavailable dual inhibitor of PAK4 and NAMPT (nicotinamide phosphoribosyltransferase). karyopharm.combiorxiv.org Inhibition of PAK4 can lead to cell cycle arrest and apoptosis, making it a promising target for anticancer therapy. karyopharm.com
AChE and BuChE (Acetylcholinesterase and Butyrylcholinesterase): Both AChE and BuChE are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.gov Numerous benzimidazole derivatives have been synthesized and evaluated for their potential to inhibit AChE and BuChE. The inhibitory potential of these compounds is highly dependent on the nature and position of substituents on the benzimidazole core. nih.gov
COX (Cyclooxygenase) and 5-Lipoxygenase: Benzimidazole-containing compounds have also been investigated for anti-inflammatory activity, which is often mediated through the inhibition of enzymes like COX-1, COX-2, and 5-lipoxygenase, key players in the inflammatory cascade.
Table 2: Examples of Benzimidazole Derivatives as Enzyme Inhibitors
| Enzyme Target | Example Compound Class | Observed Effect |
|---|---|---|
| PAK4 | KPT-9274 (PAK4/NAMPT inhibitor) | Inhibition of proliferation, cell cycle arrest, and apoptosis in cancer cells. karyopharm.com |
| AChE / BuChE | Benzimidazole-based thiazoles | Reversible inhibition of cholinesterase activity, with potency dependent on substituents. nih.gov |
The benzimidazole ring system is structurally analogous to purine (B94841) nucleobases, which facilitates its interaction with biological macromolecules like DNA and proteins. nih.gov
DNA Interactions: Many benzimidazole derivatives, particularly bis-benzimidazoles like Hoechst 33258, are known to be DNA minor groove binders. nih.gov These molecules typically show a preference for AT-rich sequences. nih.gov This binding is non-covalent and involves hydrogen bonding, electrostatic forces, and van der Waals interactions. nih.gov By occupying the minor groove, these compounds can interfere with the processes of DNA replication and transcription, ultimately inhibiting cell proliferation. nih.gov The binding affinity and sequence specificity can be modulated by altering the substituents on the benzimidazole core.
Protein Interactions: As discussed under enzyme inhibition, the benzimidazole scaffold is adept at fitting into the active sites of various enzymes. nih.gov Its ability to act as both a hydrogen bond donor and acceptor, combined with the hydrophobic surface of the fused benzene ring, allows for strong and specific interactions with protein targets. nih.govnih.gov For example, metal complexes of imidazole (B134444) derivatives have been shown to interact with proteins like bovine serum albumin, influencing the protein's secondary structure. nih.gov
The interaction of benzimidazole derivatives with their molecular targets often translates into distinct cellular responses, including the disruption of the cell cycle and the induction of programmed cell death (apoptosis).
Cell Cycle Arrest: A common mechanism of action for anticancer benzimidazole compounds is the induction of cell cycle arrest. By interfering with key regulatory proteins or DNA replication, these compounds can cause cells to accumulate in a specific phase of the cell cycle, preventing them from dividing. For example, the derivative TJ08, a 1,2,5-trisubstituted benzimidazole, was shown to cause an accumulation of cancer cells in the S phase. nih.gov Similarly, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives effectively suppress cell cycle progression. nih.gov Dual inhibition of PAK4 and NAMPT by compounds like KPT-9274 can also lead to cell cycle arrest. karyopharm.com
Apoptosis: Following cell cycle arrest or other cellular damage, many benzimidazole derivatives are potent inducers of apoptosis. This programmed cell death is a crucial mechanism for eliminating cancerous cells. The compound TJ08 was found to induce both early and late apoptosis, associated with altered mitochondrial membrane potential. nih.gov Other studies have confirmed that novel benzimidazole derivatives can trigger apoptosis, making them promising candidates for anticancer drug development. nih.govnih.gov
ROS Production: Some bioactive compounds exert their effects by inducing oxidative stress through the production of reactive oxygen species (ROS). While specific data on ROS production by this compound is not available, other related heterocyclic compounds, such as hybrid pyrazole (B372694) and imidazopyrazole derivatives, have been shown to inhibit ROS production, suggesting that modulation of cellular redox status is a possible mechanism of action for this class of compounds. nih.gov
Antimicrobial Mechanisms of Action
There is no specific information available detailing the antimicrobial mechanisms of action for this compound. Research on other benzimidazole derivatives suggests various mechanisms, including the inhibition of essential enzymes or disruption of cellular structures, but these cannot be directly extrapolated to the target compound.
Antioxidant Mechanisms
Specific studies on the antioxidant mechanisms, such as free radical scavenging capabilities, of this compound have not been found. While the benzimidazole core is known to be a feature in some antioxidant compounds, the specific contribution and mechanism of the 1,2,5,7-tetramethyl substitution pattern remain uninvestigated.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
No molecular docking or dynamics simulation studies specifically investigating the ligand-target interactions of this compound were identified. Such studies are crucial for predicting how a molecule might bind to a biological target.
Binding Affinity Predictions
There are no available data predicting the binding affinity of this compound to any specific biological targets.
Identification of Key Interaction Motifs
Without molecular docking studies, the key interaction motifs (such as specific hydrogen bonds, hydrophobic interactions, or pi-stacking) between this compound and potential biological receptors have not been identified.
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity
The traditional synthesis of benzimidazole (B57391) derivatives often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids, which can sometimes require harsh conditions and result in modest yields. arabjchem.org Future research will focus on developing more efficient, selective, and sustainable synthetic routes to 1,2,5,7-Tetramethyl-1H-benzo[d]imidazole.
Key areas of exploration include:
Catalytic Systems: The use of novel catalysts, such as metal nanoparticles, is a promising avenue. For instance, zinc oxide nanoparticles (ZnO-NPs) have been shown to effectively catalyze the cyclocondensation reaction for other benzimidazoles, leading to higher yields in shorter reaction times under eco-friendly conditions. nih.gov Investigating similar nanocatalysts for the synthesis of the tetramethyl derivative could significantly improve efficiency.
Green Chemistry Approaches: The adoption of green chemistry principles, such as using deep eutectic solvents (DES) or solvent-free reaction conditions, can reduce environmental impact. arabjchem.org Microwave-assisted synthesis is another technique that can dramatically shorten reaction times and improve yields. nih.gov
Advanced Coupling Reactions: For derivatization of the benzimidazole core, modern cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination offer precise control for creating carbon-carbon and carbon-nitrogen bonds, respectively. mdpi.com Applying these methods to a pre-synthesized this compound core could generate a library of novel compounds with tailored properties.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To optimize the novel synthetic pathways mentioned above, a deeper understanding of reaction kinetics and mechanism is essential. Future work should incorporate advanced spectroscopic techniques as part of a Process Analytical Technology (PAT) approach. This involves the real-time, in-line monitoring of chemical reactions as they occur.
Potential spectroscopic probes for this purpose include:
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of reactants, intermediates, and products in real-time by tracking their characteristic vibrational bands. This data allows for precise determination of reaction endpoints and can reveal the formation of transient species.
UV-Visible (UV-Vis) Spectroscopy: Changes in the electronic structure of the molecules during the reaction, particularly the formation of the conjugated benzimidazole system, can be monitored by UV-Vis spectroscopy. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for offline analysis, specialized flow-NMR setups can provide detailed structural information on the species present in the reaction mixture over time.
Development of Sophisticated Computational Models for Predictive Design
Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental work. For this compound, the development of sophisticated computational models will be crucial for designing new derivatives and understanding their behavior.
Future computational studies should focus on:
Density Functional Theory (DFT): DFT calculations can be used to predict the optimized molecular geometry, electronic structure (such as HOMO-LUMO energy levels), vibrational frequencies (for comparison with IR/Raman spectra), and NMR chemical shifts of the molecule. nih.govnih.govnih.gov This information provides fundamental insights into the compound's stability and reactivity. researchgate.net
Molecular Docking: If the compound is explored for biological applications, molecular docking simulations can predict its binding affinity and orientation within the active site of a target protein. dovepress.commdpi.com This allows for the rational design of derivatives with potentially enhanced activity.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and its interactions with solvents or biological macromolecules. nih.govnih.gov
Integration of this compound into Emerging Material Technologies
The rigid, aromatic structure of the benzimidazole core makes it an attractive building block for advanced materials. The specific tetramethyl substitution pattern may impart unique properties such as increased solubility, altered electronic character, and specific steric profiles that can be exploited in material science.
Future research should investigate its integration into:
Metal-Organic Frameworks (MOFs): Benzimidazole derivatives can act as organic linkers to create porous MOFs. mdpi.com The nitrogen atoms of the imidazole (B134444) ring can coordinate with metal ions to form robust, crystalline structures. The methyl groups on the this compound could influence the pore size and surface properties of the resulting MOF, potentially leading to materials with tailored gas adsorption capabilities for applications like carbon capture. mdpi.com
High-Performance Polymers: Incorporation of the thermally stable benzimidazole unit into polymer backbones can lead to materials with high thermal and chemical resistance, suitable for applications in aerospace and electronics.
Organic Electronics: The conjugated π-system of the benzimidazole core suggests potential for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The methyl groups can tune the electronic properties and influence the solid-state packing of the molecules, which is critical for charge transport.
Deeper Mechanistic Understanding of Molecular Interactions for Rational Design
A fundamental understanding of the molecular interactions of this compound is the cornerstone of rational design. researchgate.net This involves elucidating how the specific arrangement of the four methyl groups influences its intrinsic properties and its interactions with other molecules.
Key research questions to address include:
Steric and Electronic Effects: How do the methyl groups at the 1, 2, 5, and 7 positions collectively influence the molecule's planarity, electron density distribution, and accessibility of the nitrogen lone pairs? This will dictate its ability to participate in hydrogen bonding, coordinate to metals, and stack via π-π interactions.
Structure-Activity Relationships (SAR): For any potential application, from catalysis to medicine, systematic SAR studies are needed. nih.gov This involves synthesizing analogs with slight modifications to the substitution pattern and correlating these structural changes with resulting performance or activity.
Non-covalent Interactions: Detailed studies using techniques like X-ray crystallography and advanced NMR spectroscopy can reveal how the molecule interacts with itself in the solid state and with other molecules in solution. Understanding these van der Waals and potential hydrogen bonding interactions is critical for designing materials and drugs. nih.gov
By pursuing these future research directions, the scientific community can systematically explore and harness the unique characteristics of this compound, paving the way for its application in next-generation technologies and therapeutics.
Q & A
Basic: What are the most reliable synthetic routes for 1,2,5,7-tetramethyl-1H-benzo[d]imidazole, and how can reaction conditions be optimized?
The synthesis of this compound derivatives typically employs oxidative cyclization or multicomponent reactions . For example, oxidative cyclization between substituted diamines and aldehydes (e.g., using 3-bromo-2-methylbenzaldehyde) under reflux conditions with a base (e.g., KOH) yields high-purity products . Catalytic methods, such as nano SiO₂, enhance efficiency by reducing reaction time (e.g., from 24 hours to 2–4 hours) and improving yields (>85%) via acid-base interactions at active sites . Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Reflux (~120°C) ensures complete cyclization.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or nano-catalysts mitigate byproducts .
Basic: How can structural characterization of this compound derivatives be systematically performed?
A multi-technique approach is critical:
- X-ray crystallography : Resolves molecular geometry, such as dihedral angles between the benzimidazole core and substituents (e.g., 61.73° for phenyl rings) .
- NMR spectroscopy : ¹H and ¹³C NMR identify methyl group environments (δ 2.1–2.5 ppm for CH₃) and aromatic proton splitting patterns .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 215.1294 for C₁₁H₁₄N₂) .
- IR spectroscopy : Detects N-H stretching (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
Advanced: How do computational methods like DFT elucidate the electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G*) calculates:
- HOMO-LUMO gaps : Methyl groups lower the gap (e.g., ~4.2 eV), enhancing charge transfer in OLED applications .
- Electrostatic potential maps : Methyl substituents increase electron density at N1 and N3, influencing reactivity .
- Vibrational frequencies : Match experimental IR data with <2% deviation .
- Thermochemical accuracy : B3LYP predicts atomization energies within 2.4 kcal/mol of experimental values .
Advanced: What strategies resolve contradictions in reported biological activities of benzimidazole derivatives?
Discrepancies in antimicrobial or anticancer data often arise from:
- Substituent positioning : Electron-withdrawing groups (e.g., -Br, -Cl) at C2 enhance antibacterial activity (e.g., MIC 8 µg/mL against S. aureus) .
- Steric effects : Bulky substituents (e.g., naphthalene) reduce membrane permeability .
- Assay variability : Standardize protocols (e.g., broth microdilution for MIC) and use control compounds (e.g., ciprofloxacin) .
- QSAR modeling : Correlate logP values (>3.5) with improved CNS penetration .
Advanced: How can substituent engineering tune the photophysical properties of this compound for optoelectronic applications?
Key modifications include:
- Extended conjugation : Fusing with triazine or indole units shifts emission to blue regions (λₑₘ ~450 nm) .
- Twisted donor-acceptor architectures : Increase triplet energy levels (>2.8 eV) for efficient OLED host materials .
- Methyl group effects : Improve thermal stability (Td >320°C) and reduce aggregation-induced quenching .
- Theoretical screening : TD-DFT predicts absorption spectra (e.g., λₐᵦₛ ~380 nm) with <10 nm deviation from experimental data .
Advanced: What experimental and computational approaches address low yields in multicomponent syntheses of tetramethyl-benzimidazoles?
- Reaction monitoring : In situ FTIR tracks intermediate formation (e.g., imine at ~1650 cm⁻¹) .
- Solvent-free conditions : Reduce side reactions (e.g., using microwave-assisted synthesis at 150°C for 15 minutes) .
- Mechanistic DFT studies : Identify rate-limiting steps (e.g., cyclization barriers ~25 kcal/mol) .
- Catalyst recycling : Nano-SiO₂ retains >90% activity after 5 cycles .
Basic: What are the key challenges in scaling up benzimidazole synthesis for research-grade quantities?
- Purification hurdles : Column chromatography is inefficient; switch to recrystallization (e.g., ethanol/water mixtures) .
- Byproduct management : Optimize stoichiometry (e.g., 1:1.2 amine:aldehyde ratio) to minimize dimerization .
- Safety protocols : Handle nitro intermediates (e.g., 5-nitroimidazoles) with inert atmospheres to prevent decomposition .
Advanced: How does methylation at specific positions (1,2,5,7) influence the chemical reactivity of the benzimidazole core?
- N1-methylation : Blocks protonation, increasing solubility in non-polar solvents (logP +0.5) .
- C2/C5-methylation : Steric hindrance reduces nucleophilic substitution but stabilizes radical intermediates .
- C7-methylation : Distorts π-conjugation, altering redox potentials (e.g., E₁/₂ −1.2 V vs. Ag/AgCl) .
- Kinetic isotope effects : Deuterated methyl groups slow H-transfer steps (kH/kD ~2.1) in catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
